molecular formula C21H16ClNO8 B4870871 METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

Cat. No.: B4870871
M. Wt: 445.8 g/mol
InChI Key: GNWWEBFXQKVGOC-UHFFFAOYSA-N
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Description

METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen core substituted with various functional groups such as chloro, methyl, nitrophenyl, and oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Friedel-Crafts Acylation: Formation of the chromen core through acylation reactions.

    Substitution Reactions: Introduction of chloro and methyl groups.

    Esterification: Formation of the acetate ester group.

Each step requires specific reagents and conditions, such as strong acids for nitration, Lewis acids for Friedel-Crafts reactions, and appropriate solvents and catalysts for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the nitrophenyl group may interact with cellular proteins, affecting signal transduction pathways and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-AMINOPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE: Similar structure but with an amino group instead of a nitro group.

    METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-HYDROXYPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE: Contains a hydroxyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE confers unique chemical properties, such as increased reactivity towards reduction and potential biological activities. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl 2-[6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxochromen-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO8/c1-11-14-7-16(22)19(9-18(14)31-21(26)15(11)8-20(25)29-2)30-10-17(24)12-4-3-5-13(6-12)23(27)28/h3-7,9H,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWWEBFXQKVGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 3
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METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 5
METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
METHYL 2-{6-CHLORO-4-METHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE

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